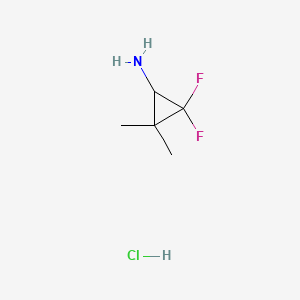
1-(2,3,5-Trimethylphenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3,5-Trimethylphenyl)methanamine hydrochloride is an organic compound with the molecular formula C10H16ClN. It is a derivative of methanamine, where the methanamine group is attached to a 2,3,5-trimethylphenyl ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,5-Trimethylphenyl)methanamine hydrochloride typically involves the reaction of 2,3,5-trimethylbenzaldehyde with an amine source under reductive amination conditions. The process can be summarized as follows:
Reductive Amination: 2,3,5-trimethylbenzaldehyde is reacted with methanamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,3,5-Trimethylphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
1-(2,3,5-Trimethylphenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2,3,5-Trimethylphenyl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparación Con Compuestos Similares
- 1-(2,4,5-Trimethylphenyl)methanamine hydrochloride
- 1-(2,3,4-Trimethylphenyl)methanamine hydrochloride
- 1-(2,5-Dimethylphenyl)methanamine hydrochloride
Comparison: 1-(2,3,5-Trimethylphenyl)methanamine hydrochloride is unique due to the specific positioning of the methyl groups on the aromatic ring. This structural arrangement can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs. The presence of three methyl groups in the 2, 3, and 5 positions can lead to steric hindrance and electronic effects that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C10H16ClN |
|---|---|
Peso molecular |
185.69 g/mol |
Nombre IUPAC |
(2,3,5-trimethylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-7-4-8(2)9(3)10(5-7)6-11;/h4-5H,6,11H2,1-3H3;1H |
Clave InChI |
QVKLWQKPLDWNMT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)CN)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(Tert-butoxy)carbonyl]-3-ethynylazetidine-3-carboxylic acid](/img/structure/B13461828.png)
![1H,2H,3H-pyrrolo[2,3-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13461835.png)
![tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13461845.png)


![2-[(E)-2-nitroprop-1-enyl]-1,3-thiazole](/img/structure/B13461865.png)





